Cdk9-IN-2
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Overview
Description
CDK9-IN-2 is a specific inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 plays a crucial role in the transcriptional elongation of genes essential for cell survival and proliferation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK9-IN-2 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the large-scale synthesis of pharmaceutical compounds. This includes optimizing reaction conditions for high yield and purity, as well as implementing quality control measures to ensure consistency and safety. Techniques such as crystallization, chromatography, and spectroscopy are commonly used in the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
CDK9-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
CDK9-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.
Biology: Employed in research to understand the regulation of gene transcription and cell cycle progression.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated CDK9 activity.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways
Mechanism of Action
CDK9-IN-2 exerts its effects by selectively inhibiting the activity of CDK9. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transcriptional elongation of genes involved in cell survival and proliferation. By inhibiting CDK9, this compound disrupts this process, leading to decreased transcription of key oncogenes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CDK9-IN-2 is compared with other CDK9 inhibitors such as:
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs.
AZD4573: A highly selective CDK9 inhibitor with potent antitumor activity.
Fadraciclib (CYC065): A CDK inhibitor with improved potency and selectivity for CDK2 and CDK9 .
This compound is unique in its high selectivity for CDK9, making it a valuable tool for studying CDK9-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXPTSUVPZYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678789 |
Source
|
Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263369-28-3 |
Source
|
Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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